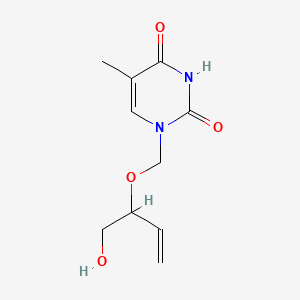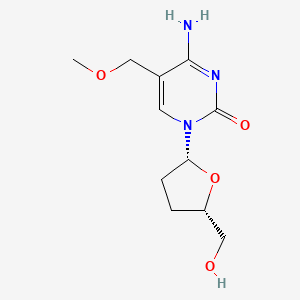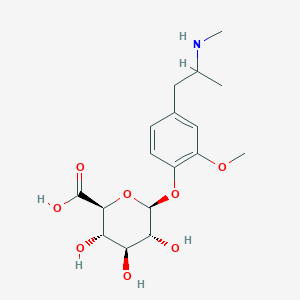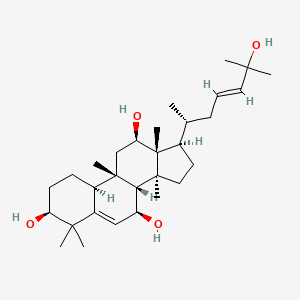
Cucurbalsaminol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucurbalsaminol A, also known as cucurbita-5,23(E)-diene-3β,12β,25-triol, is a chemical compound with the formula C30H50O4. It is a cucurbitane-type triterpenoid, related to cucurbitacin, and was isolated from the Balsam apple vine (Momordica balsamina) by C. Ramalhete and others in 2009 . This compound is an amorphous powder that is soluble in methanol and ethyl acetate but insoluble in n-hexane .
Preparation Methods
Cucurbalsaminol A is typically isolated from natural sources, specifically the Balsam apple vine. The isolation process involves extracting the plant material with solvents such as methanol or ethyl acetate, followed by purification using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
Cucurbalsaminol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Cucurbalsaminol A has been studied for its potential applications in various scientific fields. In chemistry, it is used as a reference compound for studying the structure and reactivity of cucurbitane-type triterpenoids. In biology and medicine, this compound has shown potential as an anti-inflammatory and antioxidant agent . It has also been investigated for its potential use in treating diabetes and other metabolic disorders due to its ability to inhibit key enzymes involved in carbohydrate metabolism . Additionally, this compound has been studied for its potential anticancer properties, although it is not cytotoxic like Cucurbalsaminol B .
Mechanism of Action
The mechanism of action of Cucurbalsaminol A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of key enzymes and signaling pathways involved in inflammation, oxidative stress, and metabolism . For example, this compound has been shown to inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels and improve metabolic health.
Comparison with Similar Compounds
Cucurbalsaminol A is structurally related to other cucurbitane-type triterpenoids, such as Cucurbalsaminol B, Balsaminol A, and Balsaminol B . While these compounds share a similar core structure, they differ in the functional groups attached to the triterpenoid backbone. For example, Cucurbalsaminol B is cytotoxic, whereas this compound is not . This difference in cytotoxicity highlights the unique properties of this compound and its potential for therapeutic applications without the associated toxicity.
Properties
CAS No. |
1189131-54-1 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(3S,7S,8R,9S,10S,12R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C30H50O4/c1-18(10-9-14-26(2,3)34)19-13-15-29(7)25-22(31)16-21-20(11-12-23(32)27(21,4)5)28(25,6)17-24(33)30(19,29)8/h9,14,16,18-20,22-25,31-34H,10-13,15,17H2,1-8H3/b14-9+/t18-,19-,20-,22+,23+,24-,25-,28+,29+,30+/m1/s1 |
InChI Key |
WFULNIMUTJQIKF-HCLZVIJHSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C)O)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(C(CC3(C2C(C=C4C3CCC(C4(C)C)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


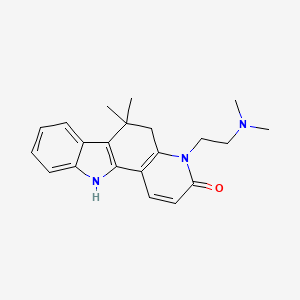
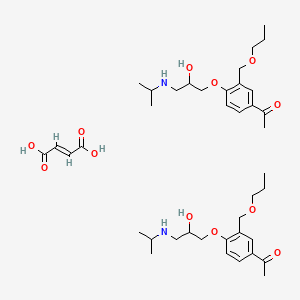
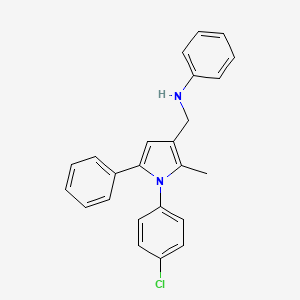
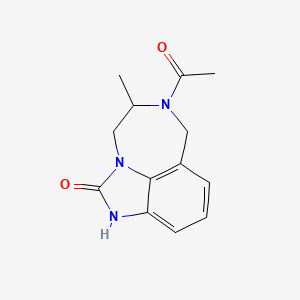
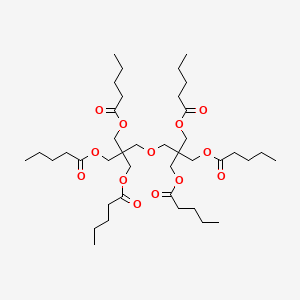
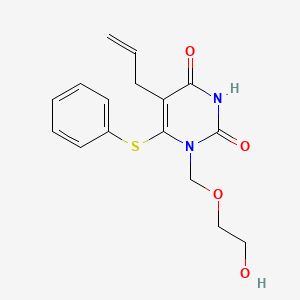
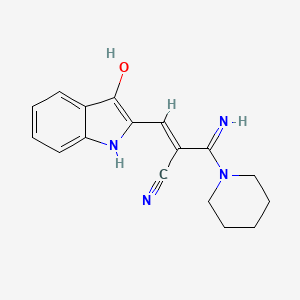
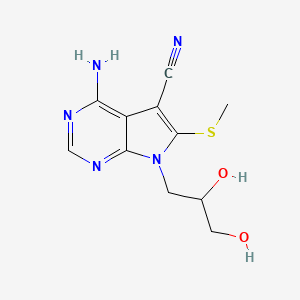
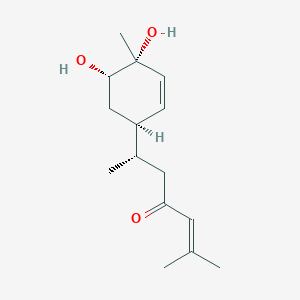
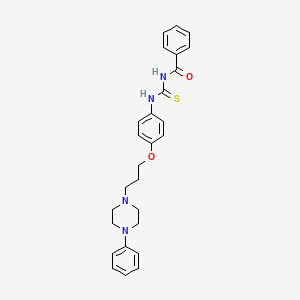
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
